N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide
Overview
Description
“N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide”, also known as TW-37, is a member of benzamides . It is a small-molecule inhibitor of Bcl-2, which is being investigated for its anti-cancer properties . The molecular formula of this compound is C33H35NO6S and it has a molecular weight of 573.7 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is "N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide" . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds structurally related to N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. Studies have demonstrated that certain aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values against multiple CA isoenzymes, such as hCA I, II, IV, and XII, showcasing their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Asymmetric Synthesis and Organic Chemistry Applications
The research into similar compounds extends into the field of organic chemistry, where their utility in asymmetric synthesis processes is notable. For instance, N-tert-Butanesulfinyl imines, a group related to the query compound, serve as versatile intermediates for the asymmetric synthesis of amines. These imines facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, highlighting the compound's significance in developing novel organic synthesis methodologies (Ellman, Owens, & Tang, 2002).
Antimicrobial and Antituberculosis Activities
Another area of interest is the exploration of similar compounds for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds derived from N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide and its analogs have shown promising results in inhibiting the growth of M. tuberculosis, indicating potential applications in antituberculosis drug development (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).
Chemical Sensor Development
Research has also extended into the development of chemical sensors, where related compounds have been utilized to create fluorescence chemosensors for the selective detection of ions such as Ba2+. These chemosensors operate through intramolecular charge transfer mechanisms, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry applications (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).
Safety And Hazards
properties
IUPAC Name |
N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPVTKIEGUPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466395 | |
Record name | TW-37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide | |
CAS RN |
877877-35-5 | |
Record name | TW-37 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TW-37 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TW-37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TW-37 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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